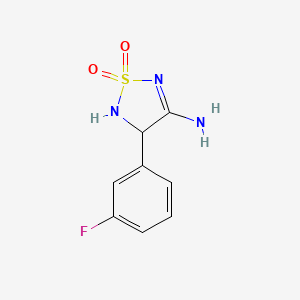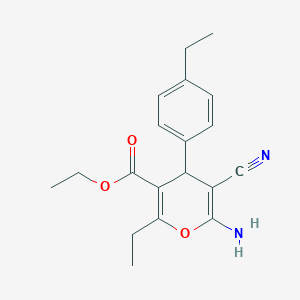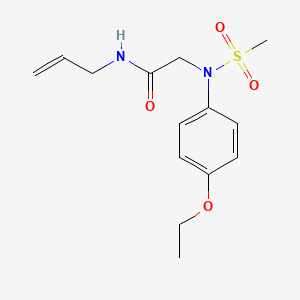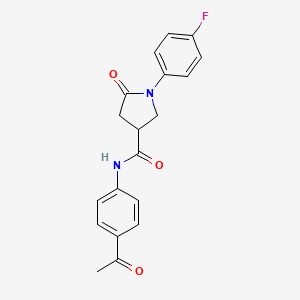
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as FPTI, is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of thiadiazolidinone derivatives, which have been found to exhibit various biological activities. FPTI has been investigated for its potential as a therapeutic agent, as well as for its use in laboratory experiments.
作用機序
The mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. This compound has been shown to be stable under various experimental conditions, which makes it suitable for use in a wide range of assays. However, this compound has some limitations as well. It has been reported to exhibit low solubility in some solvents, which may limit its use in certain experiments. In addition, this compound may exhibit non-specific binding to some proteins, which could affect the accuracy of the results.
将来の方向性
There are several future directions for research on 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail to determine its suitability as a therapeutic agent. Finally, the development of new synthesis methods for this compound and its analogs may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been described in several research papers. One of the commonly used methods involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield this compound. Other methods involving different reagents and solvents have also been reported.
科学的研究の応用
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been investigated for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
3-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2S/c9-6-3-1-2-5(4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBROBGJLLWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)




![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5035936.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)
![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)
